Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate
Overview
Description
Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate is a chemical compound with the molecular formula C10H7F3INO3 and a molecular weight of 373.07 g/mol . It is characterized by the presence of an iodine atom, a trifluoroacetamido group, and a benzoate ester moiety. This compound is often used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate typically involves the iodination of a suitable precursor followed by esterification and trifluoroacetylation. One common method includes the following steps:
Iodination: A precursor such as 3-amino-4-methylbenzoic acid is iodinated using iodine and an oxidizing agent like sodium iodate in an acidic medium.
Esterification: The iodinated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Trifluoroacetylation: Finally, the ester is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamido group.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the trifluoroacetamido group.
Oxidation Reactions: The benzoate ester moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: Products include deiodinated benzoates or modified trifluoroacetamido derivatives.
Oxidation: Products include carboxylic acids or other oxidized benzoate derivatives.
Scientific Research Applications
Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate
- Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate
- Methyl 3-fluoro-4-(2,2,2-trifluoroacetamido)benzoate
Uniqueness
Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and capable of forming stronger halogen bonds .
Properties
IUPAC Name |
methyl 3-iodo-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3INO3/c1-18-8(16)5-2-3-7(6(14)4-5)15-9(17)10(11,12)13/h2-4H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYBYOHSZXWQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467798 | |
Record name | METHYL 3-IODO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848485-43-8 | |
Record name | METHYL 3-IODO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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